molecular formula C22H22N4O2 B2564449 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-60-8

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone

Cat. No. B2564449
CAS RN: 477863-60-8
M. Wt: 374.444
InChI Key: YHKHYGKIRSNGOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound . It is part of the pyridazinone class of compounds, which are known for their wide range of pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyridazinone derivatives are often synthesized through various chemical transformations . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .


Molecular Structure Analysis

Pyridazinone is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring . The specific compound also contains a piperazino group and a phenyl group .


Chemical Reactions Analysis

Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They are known to be ‘privileged structures’ in medicinal chemistry .


Physical And Chemical Properties Analysis

Specific physical and chemical properties for this compound were not found in the retrieved sources .

Scientific Research Applications

Analgesic and Anti-inflammatory Potential

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their potential in treating pain and inflammation. These compounds were designed to offer therapeutic effects by acting as analgesic and anti-inflammatory agents without causing significant side effects such as gastric ulceration, a common issue with many nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives have shown promising analgesic activity in the phenylbenzoquinone-induced writhing test, surpassing the effectiveness of traditional drugs like acetylsalicylic acid. Additionally, anti-inflammatory efficacy comparable to standard compounds like indometacin has been observed in models like the carrageenan-induced paw edema method. This suggests that these pyridazinone derivatives could provide a new avenue for pain and inflammation management with potentially reduced gastrointestinal toxicity (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004); (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).

Herbicidal Action

The herbicidal properties of pyridazinone derivatives, including those similar to 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone, have been explored, demonstrating the capacity to inhibit photosynthesis and the Hill reaction in plants. Such effects are indicative of their potential utility in agricultural settings as herbicides, offering a mechanism of action that could be complementary or alternative to existing agricultural chemicals. The specific inhibition patterns and the phytotoxicity profiles of these compounds highlight their relevance in the development of new herbicidal formulations (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Antinociceptive Mechanisms

Investigations into the mechanisms underlying the antinociceptive (pain-relieving) effects of arylpiperazinylalkylpyridazinone derivatives have shed light on their interaction with biological pathways, notably the inhibition of noradrenaline reuptake. This interaction suggests a potential therapeutic use in managing pain by modulating neurotransmitter levels in the nervous system, offering insights into the complex pharmacodynamics of these compounds and their potential role in pain management strategies (Cesari, Biancalani, Vergelli, Dal Piaz, Graziano, Biagini, Ghelardini, Galeotti, & Giovannoni, 2006).

Safety And Hazards

Specific safety and hazard information for this compound was not found in the retrieved sources .

Future Directions

Pyridazinone derivatives have been shown to have numerous practical applications . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . This suggests that there is potential for future research and development involving this class of compounds.

properties

IUPAC Name

4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-16-7-9-18(10-8-16)22(28)26-13-11-25(12-14-26)19-15-20(27)23-24-21(19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKHYGKIRSNGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=O)NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.